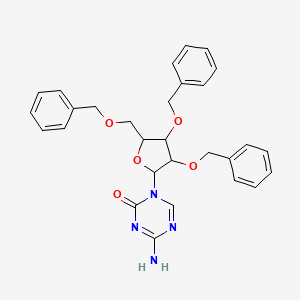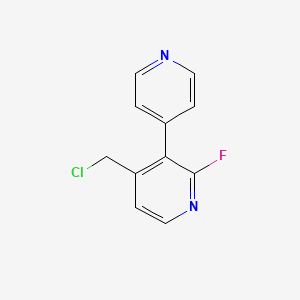
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of butylamino and dihydroxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Alkylation: The amino groups are then alkylated with butylamine to form 2-(Butylamino)-1,4-diaminoanthracene.
Oxidation: Finally, the compound is oxidized to introduce the quinone structure, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The quinone structure can be reduced back to dihydroxy groups.
Substitution: The butylamino group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. In the context of its anticancer properties, it is believed to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the butylamino group, making it less hydrophobic.
2-Aminoanthraquinone: Contains an amino group instead of a butylamino group, affecting its reactivity and solubility.
2-(Ethylamino)-1,4-dihydroxyanthracene-9,10-dione: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties.
Uniqueness
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of the butylamino group, which enhances its hydrophobicity and affects its interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
13217-65-7 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-3-8-19-12-9-13(20)14-15(18(12)23)17(22)11-7-5-4-6-10(11)16(14)21/h4-7,9,19-20,23H,2-3,8H2,1H3 |
Clave InChI |
VDIFWXJQMUAUMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
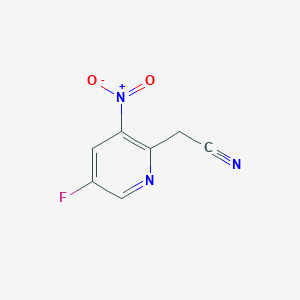
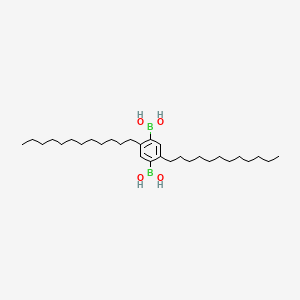
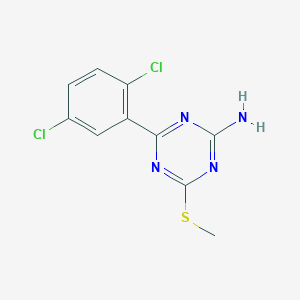
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)


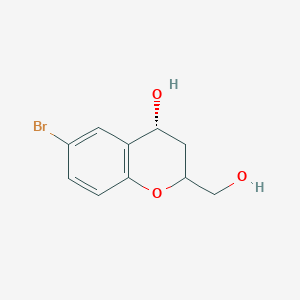
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
